1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-13-7(6-8(10)12-13)9(15)14-5-3-4-11-14/h3-6H,2H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUXIWSWSNKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazone dianions with diethyl oxalate . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like n-butyllithium. The reaction mixture is then quenched with an acid, such as p-toluenesulfonic acid, to yield the desired pyrazole derivative .
Chemical Reactions Analysis
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
-
Conditions : Acidic or neutral pH, room temperature to reflux
-
Outcome : Oxidation of the pyrazole ring or carbonyl group, potentially forming keto derivatives or oxidized heterocycles.
Reduction
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
-
Conditions : Inert solvents (e.g., THF), controlled temperatures
-
Outcome : Reduction of the carbonyl group to a methylene (-CH₂-) bridge, altering the compound’s electronic properties.
Substitution Reactions
-
Reagents : Nucleophiles (e.g., amines, alkoxides), catalysts (e.g., Pd/C, CuI)
-
Conditions : Solvents like DMF or DMSO, elevated temperatures
-
Outcome : Replacement of the ethyl group or carbonyl-linked pyrazole moiety, leading to structural analogs with modified biological activity .
Hydrolysis
-
Reagents : Strong acids (e.g., HCl) or bases (e.g., NaOH)
-
Conditions : Aqueous solutions, reflux
-
Outcome : Cleavage of the carbonyl group to form carboxylic acids or amides, depending on reaction conditions.
Reaction Mechanisms and Interactions
The compound’s reactivity is influenced by its heterocyclic rings and carbonyl group :
-
Pyrazole rings participate in π–π interactions and hydrogen bonding , enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺).
-
The carbonyl group acts as a reactive site for nucleophilic attack, facilitating substitution or hydrolysis.
Comparative Analysis of Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic pH, reflux | Keto derivatives |
| Reduction | NaBH₄, LiAlH₄ | Inert solvents, controlled temp | Methylenated derivatives |
| Substitution | Nucleophiles | DMF/DMSO, catalysts, heat | Structural analogs |
| Hydrolysis | HCl, NaOH | Aqueous, reflux | Carboxylic acids/amides |
Stability and Handling
The compound exhibits high stability under neutral pH but degrades in strongly acidic or basic conditions due to hydrolysis. Proper storage in anhydrous solvents and inert atmospheres is recommended to preserve integrity.
References Evitachem. 1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine. Evitachem. 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine. PMC. Optimization of Pyrazole Compounds as Antibiotic Adjuvants. RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine inhibit the epidermal growth factor receptor (EGFR) and related kinases. These compounds showed promising results with IC50 values comparable to established anticancer drugs .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. A study synthesized various pyrazole derivatives and tested their ability to scavenge free radicals. Results indicated that certain derivatives exhibited potent antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related diseases .
Anti-inflammatory Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound were shown to inhibit cyclooxygenase enzymes, thus reducing inflammation in animal models .
Agricultural Applications
Pesticide Development
The unique structure of pyrazole compounds has led to their exploration as potential pesticides. Research has shown that certain pyrazole derivatives can act as effective fungicides and insecticides, providing a basis for developing new agrochemicals with reduced environmental impact .
Materials Science Applications
Polymer Chemistry
In materials science, pyrazole derivatives are being studied for their use in synthesizing novel polymers with enhanced properties. The incorporation of pyrazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for advanced material applications .
Case Study 1: Anticancer Properties
A comprehensive study focused on synthesizing and evaluating the anticancer activity of various pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and biological activity, with several compounds demonstrating significant inhibitory effects on cancer cell lines.
Case Study 2: Antioxidant Screening
Another research project involved the synthesis of a series of pyrazole derivatives followed by in vitro screening for antioxidant activity. The study utilized DPPH and nitric oxide scavenging assays to evaluate the efficacy of these compounds, revealing that some derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
*Molecular weight calculated based on formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s pyrazolylcarbonyl group (-CO-pyrazole) contrasts with analogs bearing trifluoromethyl (-CF₃, ) or adamantyl () groups. While -CF₃ increases polarity, adamantyl enhances lipophilicity and membrane permeability .
- Steric Effects : Bulky substituents like adamantyl () or tert-butyl () may hinder molecular interactions compared to the target compound’s relatively planar pyrazolylcarbonyl group.
- Aromatic vs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectroscopic Data
Key Observations:
- Mass Spectrometry : The N-ethyl-pyridinyl analog () shows a lower m/z (203) compared to the target compound’s estimated 248.25 g/mol, reflecting differences in substituent mass.
- Synthetic Routes : The target compound’s synthesis likely involves coupling reactions (e.g., amidation), whereas analogs employ reductive amination () or nucleophilic substitution ().
Challenges and Limitations
- Synthesis Complexity : The target compound’s pyrazolylcarbonyl moiety may require multi-step synthesis, contributing to its discontinuation . In contrast, simpler analogs (e.g., 1-ethyl-1H-pyrazol-5-amine, ) are more accessible.
- Stability Issues : The carbonyl group in the target compound may be prone to hydrolysis, whereas adamantyl or trifluoromethyl analogs exhibit greater chemical inertness .
Biological Activity
1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including two pyrazole rings and an ethyl side chain, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 178.20 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.20 g/mol |
| Structural Features | Two pyrazole rings |
| Functional Groups | Amine, carbonyl |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Pyrazole compounds have been evaluated for their effectiveness against various bacterial strains. For instance, some derivatives showed promising results against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Pyrazole derivatives are being studied for their potential in cancer therapy. They may act as inhibitors of key proteins involved in tumor growth and proliferation, such as BRAF(V600E) and Aurora-A kinase .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antitumor Activity : A study synthesized various pyrazole derivatives and evaluated their anticancer effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
- Antimicrobial Evaluation : Research on a series of pyrazole derivatives demonstrated varying degrees of antibacterial activity against common pathogens. Compounds were tested in vitro, revealing that some exhibited activity comparable to established antibiotics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications on the pyrazole ring can significantly influence biological activity.
Example Synthesis Route:
- Formation of the Pyrazole Core : Initial reactions focus on constructing the pyrazole skeleton.
- Substitution Reactions : Subsequent steps introduce the ethyl and carbonyl groups through various substitution reactions.
Q & A
Basic Research Questions
Q. What analytical techniques are essential for confirming the purity and structure of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound's structure, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity. Challenges arise in distinguishing structural isomers, which may require X-ray crystallography (via programs like SHELX ) for unambiguous confirmation.
Q. What in vitro assays are typically employed to evaluate the biological activity of pyrazole derivatives like this compound?
- Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase or protease assays), cytotoxicity tests (MTT or cell viability assays), and binding affinity measurements (surface plasmon resonance or fluorescence polarization). These assays help identify interactions with biological targets, such as proteins linked to disease pathways .
Q. How can researchers ensure reproducibility in synthesizing this compound during multi-step reactions?
- Methodological Answer : Strict control of reaction parameters (temperature, solvent purity, catalyst loading) and real-time monitoring via Thin-Layer Chromatography (TLC) or in-situ spectroscopy (e.g., FTIR) are essential. Documenting intermediates and optimizing workup procedures (e.g., recrystallization) also improve reproducibility .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties and reactive sites, while molecular docking simulations (e.g., AutoDock) predict binding modes to targets like enzymes. These approaches guide experimental validation of mechanisms, such as competitive inhibition or allosteric modulation .
Q. What strategies optimize the synthesis of this compound to address low yields or byproduct formation?
- Methodological Answer : Reaction optimization includes solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., palladium for cross-coupling), and temperature gradients. Continuous flow synthesis may enhance scalability and reduce impurities compared to batch methods .
Q. How can Structure-Activity Relationship (SAR) studies identify critical functional groups for therapeutic applications?
- Methodological Answer : Systematic substitution of the pyrazole core (e.g., replacing the ethyl group with bulkier alkyl chains) followed by pharmacological testing reveals key moieties. For example, the trifluoromethyl group in analogs enhances hydrophobic interactions with target proteins, improving efficacy .
Q. What approaches resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Meta-analysis of experimental conditions (e.g., assay type, cell lines) identifies variables affecting outcomes. Orthogonal validation using alternative methods (e.g., in vivo models alongside in vitro assays) clarifies contradictions. Standardized protocols for dose-response curves and controls improve data reliability .
Q. How can researchers purify this compound from reaction byproducts with similar physicochemical properties?
- Methodological Answer : Advanced chromatographic techniques (e.g., preparative HPLC with gradient elution) or fractional crystallization using solvent mixtures (e.g., ethanol/water) are effective. Mass-directed purification systems isolate target molecules based on molecular weight, minimizing co-elution of impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
